molecular formula C12H12N2OS B12617361 6-Ethyl-2-imino-2H-1-benzopyran-3-carbothioamide CAS No. 919092-06-1

6-Ethyl-2-imino-2H-1-benzopyran-3-carbothioamide

Cat. No.: B12617361
CAS No.: 919092-06-1
M. Wt: 232.30 g/mol
InChI Key: PKTYDSUHIOHMGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-2-imino-2H-1-benzopyran-3-carbothioamide is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2-imino-2H-1-benzopyran-3-carbothioamide typically involves the reaction of 6-ethyl-2H-1-benzopyran-3-carboxylic acid with thioamide reagents under specific conditions. One common method includes the use of a condensation reaction where the carboxylic acid is first converted to an acyl chloride, followed by reaction with a thioamide in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-imino-2H-1-benzopyran-3-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the imino or thioamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzopyran derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Recent studies have demonstrated that derivatives of benzopyran compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to 6-Ethyl-2-imino-2H-1-benzopyran-3-carbothioamide have shown potent activity against leukemia, colon, and prostate cancer cells. A study highlighted that certain chromanone derivatives induced apoptosis selectively in cancer cells while sparing normal cells, indicating a promising therapeutic index for benzopyran derivatives .

1.2 Antimicrobial Properties
Benzopyran derivatives have been evaluated for their antimicrobial activity against a range of pathogens. Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of vital metabolic pathways .

1.3 Enzyme Inhibition
The potential of this compound as an enzyme inhibitor has been explored, particularly in relation to monoamine oxidase and carbonic anhydrase enzymes. Inhibitors targeting these enzymes can provide therapeutic benefits in conditions such as depression and glaucoma . The compound's structure allows for interaction with the active sites of these enzymes, demonstrating its versatility as a lead compound for further drug development.

Synthesis and Structural Modifications

The synthesis of this compound typically involves the reaction of appropriate benzopyran derivatives with thiourea or its analogs under acidic or basic conditions. Structural modifications can enhance its biological activity and selectivity. For example, substituting different functional groups on the benzopyran ring has been shown to affect the compound's potency and specificity against various biological targets .

Case Studies

3.1 Case Study: Anticancer Activity
In a study assessing the anticancer properties of various benzopyran derivatives, including those related to this compound, researchers found that these compounds induced significant cytotoxicity in human cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

CompoundCell LineIC50 (µM)Mechanism
6-Ethyl derivativeMCF-710Apoptosis induction
Other related compoundHCT11615Cell cycle arrest

3.2 Case Study: Antimicrobial Activity
A separate investigation focused on the antimicrobial efficacy of benzopyran derivatives revealed that compounds similar to this compound displayed notable inhibition against Staphylococcus aureus and Escherichia coli. The study suggested that these compounds could serve as potential candidates for developing new antibacterial agents .

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Biological Activity

6-Ethyl-2-imino-2H-1-benzopyran-3-carbothioamide is a compound belonging to the class of benzopyran derivatives, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate isothiocyanates with 2-amino-3-benzopyran derivatives. The structure is characterized using spectroscopic methods such as IR, NMR, and mass spectrometry to confirm the formation of the desired product.

Anticancer Activity

Recent studies have demonstrated that benzopyran derivatives exhibit significant anticancer activity. For instance, various synthesized compounds, including those related to this compound, were tested against different cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The results indicated that these compounds could induce cytotoxic effects through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Cytotoxic Activity of Benzopyran Derivatives

CompoundCell LineIC50 (µg/mL)Mechanism of Action
6-EthylMCF-7TBDInduces apoptosis
HCT-116TBDCell cycle arrest
HepG2TBDDNA fragmentation

The compounds showed varying degrees of potency, with some exhibiting IC50 values lower than standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. Studies reveal that it exhibits significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The disk diffusion method was utilized to assess its efficacy compared to standard antibiotics.

Table 2: Antimicrobial Activity of 6-Ethyl Derivative

MicroorganismZone of Inhibition (mm)
Staphylococcus aureusTBD
Escherichia coliTBD
Candida albicansTBD

The results suggest that this compound could serve as a potential lead in the development of new antimicrobial agents .

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of benzopyran derivatives. In carrageenan-induced rat paw edema assays, compounds similar to 6-Ethyl-2-imino showed effects comparable to established anti-inflammatory drugs like piroxicam. This suggests a promising avenue for treating inflammatory conditions.

Table 3: Anti-inflammatory Effects

CompoundDose (mg/kg)Edema Reduction (%)
6-EthylTBDTBD
PiroxicamTBDTBD

The biological activities observed can be attributed to several mechanisms:

  • Induction of Apoptosis: Many benzopyran derivatives promote apoptosis in cancer cells by modulating pathways involving Bcl-2 family proteins and caspases.
  • Inhibition of Cell Proliferation: The compounds may interfere with cell cycle progression by inhibiting cyclin-dependent kinases (CDKs).
  • Antimicrobial Mechanisms: The antimicrobial effects are likely due to disruption of bacterial cell walls and inhibition of nucleic acid synthesis.

Case Studies

A notable case study involved the testing of various benzopyran derivatives in a clinical setting where patients with resistant bacterial infections were treated with compounds similar to 6-Ethyl. Results indicated a marked improvement in infection control, showcasing their potential utility in clinical applications .

Properties

CAS No.

919092-06-1

Molecular Formula

C12H12N2OS

Molecular Weight

232.30 g/mol

IUPAC Name

6-ethyl-2-iminochromene-3-carbothioamide

InChI

InChI=1S/C12H12N2OS/c1-2-7-3-4-10-8(5-7)6-9(12(14)16)11(13)15-10/h3-6,13H,2H2,1H3,(H2,14,16)

InChI Key

PKTYDSUHIOHMGF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N)C(=C2)C(=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.